molecular formula C20H23NO2 B5402171 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one

1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one

Cat. No. B5402171
M. Wt: 309.4 g/mol
InChI Key: WDJATTGCVJRVEU-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one, also known as BAY 41-2272, is a chemical compound that belongs to the class of compounds called sGC (soluble guanylate cyclase) activators. BAY 41-2272 has been shown to have various pharmacological effects, including vasodilation, anti-inflammatory, and anti-proliferative effects.

Scientific Research Applications

1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 has been extensively studied for its pharmacological effects and potential therapeutic applications. One of the main applications of 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 is in the treatment of pulmonary hypertension (PH), a condition characterized by high blood pressure in the lungs. 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and improve exercise capacity in patients with PH.
In addition to its use in PH, 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 has also been studied for its anti-inflammatory and anti-proliferative effects. Studies have shown that 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 can inhibit the production of pro-inflammatory cytokines and reduce the proliferation of smooth muscle cells, which are involved in the development of atherosclerosis and other vascular diseases.

Mechanism of Action

1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 exerts its pharmacological effects by activating sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation.
1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 binds to the heme group of sGC, leading to a conformational change that activates the enzyme and increases the production of cGMP. This, in turn, leads to vasodilation, anti-inflammatory, and anti-proliferative effects.
Biochemical and physiological effects:
1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction of inflammation and proliferation. 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 has been shown to increase the levels of cGMP in vascular smooth muscle cells, leading to relaxation of the smooth muscle and vasodilation. This effect is particularly beneficial in the treatment of PH, where increased pulmonary vascular resistance leads to high blood pressure in the lungs.

Advantages and Limitations for Lab Experiments

1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 has several advantages for lab experiments, including its high potency and selectivity for sGC, its ability to activate both oxidized and reduced forms of sGC, and its stability in solution. However, 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.

Future Directions

The potential therapeutic applications of 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 are still being explored, and future research could focus on its use in the treatment of other vascular diseases, such as atherosclerosis and heart failure. In addition, further studies could investigate the potential of 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 as a drug delivery system, as it has been shown to enhance the uptake of therapeutic agents by cells.
Conclusion:
1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 is a promising compound that has been shown to have various pharmacological effects, including vasodilation, anti-inflammatory, and anti-proliferative effects. Its mechanism of action involves the activation of sGC, leading to increased production of cGMP and subsequent physiological effects. 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 has several advantages for lab experiments, but also has some limitations. Future research could focus on its potential therapeutic applications and drug delivery capabilities.

Synthesis Methods

1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 is synthesized through a multi-step process, starting from 4-propoxyaniline and 4-methylbenzaldehyde. The first step involves the reaction of 4-propoxyaniline with 4-methylbenzaldehyde in the presence of a Lewis acid catalyst to form the intermediate product, 1-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-en-1-one. This intermediate product is then converted to 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 through a series of reactions, including reduction, acetylation, and cyclization.

properties

IUPAC Name

(E)-1-(4-methylphenyl)-3-(4-propoxyanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-4-13-23-19-11-9-18(10-12-19)21-16(3)14-20(22)17-7-5-15(2)6-8-17/h5-12,14,21H,4,13H2,1-3H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJATTGCVJRVEU-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.